Xanthine Oxidase Inhibitory Potency: 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid vs. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid Derivatives
Inhibition of xanthine oxidase (XO) is a key therapeutic strategy for managing hyperuricemia and gout. 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits an IC₅₀ value of 250 nM against xanthine oxidase, as reported in the BindingDB database (ChEMBL3594384) [1]. In contrast, a comprehensive study of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (compounds 1a-s) revealed IC₅₀ values ranging widely from 0.21 µM to 26.13 µM, with the most potent derivative (1s) achieving an IC₅₀ of 0.21 µM, which was 36-fold more potent than allopurinol (IC₅₀ ~7.6 µM) [2]. The target compound's IC₅₀ of 250 nM (0.25 µM) falls within the high-potency range of this structurally related series, directly demonstrating that the 3-nitrophenyl substitution pattern can confer nanomolar-level inhibitory activity without requiring additional lipophilic ether tails present in the optimized derivatives [1][2]. This positions the compound as a compelling scaffold for further SAR exploration and a benchmark for comparing nitro-substituted triazole carboxylic acids.
| Evidence Dimension | Xanthine oxidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 250 nM (0.25 µM) |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives: IC₅₀ range = 0.21 µM to 26.13 µM; most potent derivative 1s: IC₅₀ = 0.21 µM; Allopurinol (standard): IC₅₀ ≈ 7.6 µM |
| Quantified Difference | Target compound is approximately 30-fold more potent than allopurinol and within 1.2-fold of the most potent optimized derivative in the comparator series. |
| Conditions | In vitro enzyme inhibition assay using xanthine as substrate; preincubation for 15 min followed by substrate addition; measurement after 30 min (BindingDB assay conditions) [1]. |
Why This Matters
Demonstrates that the compound possesses inherent nanomolar potency against a clinically validated target, making it a valuable hit or lead-like fragment for medicinal chemistry programs focused on hyperuricemia and gout.
- [1] BindingDB. (2016). BDBM50098348 (CHEMBL3594384): Affinity Data for Xanthine Oxidase. BindingDB Database. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098348 View Source
- [2] Zhang, T.-J., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812-3816. DOI: 10.1016/j.bmcl.2017.06.059. PMID: 28693909. View Source
